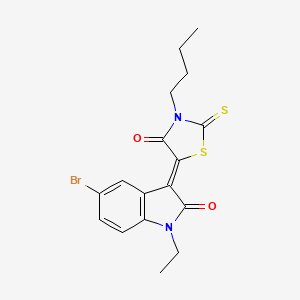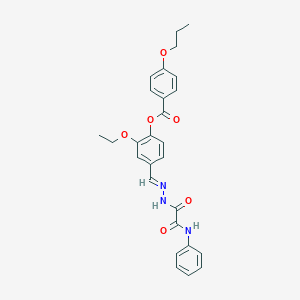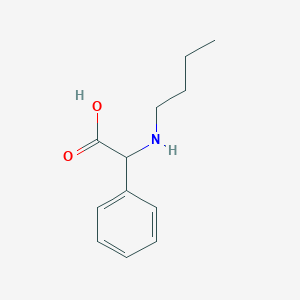![molecular formula C12H11N3O2 B15083182 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione CAS No. 55832-88-7](/img/structure/B15083182.png)
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indole ring. The presence of two methyl groups at positions 1 and 3 of the pyrimidine ring further distinguishes this compound. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a substituted indole with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or sodium methoxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. Additionally, it may interact with cellular receptors, modulating signaling pathways that control cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-: This compound shares a similar pyrimidine core but lacks the indole ring, resulting in different chemical and biological properties.
2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole: This compound has a phenyl group at position 4, which can influence its reactivity and biological activity.
1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole: This compound has a similar indole structure but differs in the degree of saturation and substitution pattern.
Uniqueness
1,3-Dimethyl-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical reactivity and biological activity. Its dual methyl groups and the fusion of pyrimidine and indole rings make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
55832-88-7 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
1,3-dimethyl-9H-pyrimido[4,5-b]indole-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c1-14-10-9(11(16)15(2)12(14)17)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3 |
Clave InChI |
SXCUVUTYAYNWSD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=CC=CC=C3N2)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083108.png)

![[2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid](/img/structure/B15083121.png)

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B15083126.png)


![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15083154.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15083156.png)

![5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15083161.png)
![5-(3-isopropoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15083188.png)
![N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083196.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083197.png)
